N-methyl-1-(1-methylpiperidin-2-yl)methanamine
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Overview
Description
N-methyl-1-(1-methylpiperidin-2-yl)methanamine is a chemical compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(1-methylpiperidin-2-yl)methanamine typically involves the reaction of 1-methylpiperidine with formaldehyde and a methylating agent under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(1-methylpiperidin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-methyl-1-(1-methylpiperidin-2-yl)methanone.
Reduction: Formation of N-methyl-1-(1-methylpiperidin-2-yl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-1-(1-methylpiperidin-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-1-(1-methylpiperidin-2-yl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-(pyridin-2-yl)methanamine
- N-methyl-1-(6-methylpyridin-2-yl)methanamine
Uniqueness
N-methyl-1-(1-methylpiperidin-2-yl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
N-Methyl-1-(1-methylpiperidin-2-yl)methanamine, also known as NMP, is a compound with significant biological activity primarily due to its structural characteristics and interactions with neurotransmitter systems. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound has a unique molecular structure that allows it to interact with various biological targets. Its molecular formula is C8H18N2, and its structure includes a piperidine ring, which is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C8H18N2 |
Molecular Weight | 158.25 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
The biological activity of NMP is largely attributed to its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. Research indicates that NMP acts as a ligand for specific receptors in the central nervous system (CNS), influencing mood regulation and cognitive functions. The compound's interaction with these receptors can lead to various pharmacological effects, including potential applications in treating neurological disorders.
1. Neurotransmitter Modulation
NMP has been studied for its role in modulating neurotransmitter pathways. Its structural similarity to other psychoactive compounds suggests that it may exhibit effects similar to those of established antidepressants or anxiolytics.
2. Antiproliferative Activity
Recent studies have indicated that compounds related to NMP exhibit antiproliferative effects against cancer cell lines. For instance, derivatives of piperidine, including NMP, have shown promising results in inhibiting the growth of various cancer cells.
3. Antiparasitic Activity
Research has demonstrated that NMP derivatives possess antiparasitic properties, particularly against protozoan parasites. The incorporation of specific functional groups has been shown to enhance their efficacy.
Study 1: Neuropharmacological Effects
In a study examining the neuropharmacological effects of NMP, researchers found that it significantly increased serotonin levels in rodent models, suggesting potential antidepressant-like effects. The study highlighted the compound's ability to bind selectively to serotonin receptors, which could lead to innovative treatments for depression.
Study 2: Cancer Cell Inhibition
Another study focused on the antiproliferative activity of NMP-related compounds against breast cancer cell lines (MCF7). The results indicated that certain analogs exhibited IC50 values as low as 5 µM, demonstrating significant inhibition of cell growth compared to control groups.
Properties
IUPAC Name |
N-methyl-1-(1-methylpiperidin-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9-7-8-5-3-4-6-10(8)2/h8-9H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCNRPZWUCFNHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCN1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437101 |
Source
|
Record name | methyl[(1-methylpiperidin-2-yl)methyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184637-50-1 |
Source
|
Record name | methyl[(1-methylpiperidin-2-yl)methyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10437101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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